CAS number and identifiers for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
The following technical monograph provides an in-depth analysis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block. [1][2][3][4] Chemical Identity & Physicochemical Profile This com...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , a specialized heterocyclic building block.
[1][2][3][4]
Chemical Identity & Physicochemical Profile
This compound serves as a critical intermediate in the synthesis of pyrazole-carboxamide agrochemicals (analogous to Tolfenpyrad) and pharmaceutical scaffolds targeting kinase pathways.[1] Its structural integrity relies on the specific regiochemistry of the ethyl and hydroxymethyl groups on the pyrazole ring.[1]
Parameter
Technical Specification
Chemical Name
(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
CAS Number
1310379-48-6
Molecular Formula
C₆H₉ClN₂O
Molecular Weight
160.60 g/mol
SMILES
CCN1C(CO)=C(Cl)C=N1
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
LogP (Predicted)
~1.2 (Lipophilic, suitable for membrane permeability)
The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is typically achieved via the reduction of its corresponding ester precursor.[1] This route is preferred over direct ring formation to ensure the preservation of the C4-chlorine substituent and the correct N1-ethyl regiochemistry.[1]
Core Synthetic Strategy: Ester Reduction
The precursor, Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate , is reduced using a hydride donor.[1] While Lithium Aluminum Hydride (LiAlH₄) is the standard for laboratory scale due to high reactivity, Sodium Borohydride (NaBH₄) with an activator (e.g., CaCl₂ or MeOH) is often preferred in process chemistry for safety and selectivity.[1]
Reaction Logic
Regioselectivity: The ethyl group is already fixed at N1 in the precursor, preventing isomer scrambling.[1]
Chemoselectivity: The reducing agent must target the ester carbonyl without dechlorinating the C4 position.[1] Hydride reduction at 0°C typically preserves the aryl chloride.[1]
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N₂). Add anhydrous THF and cool to 0°C using an ice bath.
Reagent Addition: Carefully add LiAlH₄ (powder or solution) to the THF. Caution: Exothermic.[1]
Substrate Addition: Dissolve the pyrazole ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.[1] Maintain internal temperature <5°C to prevent dechlorination side reactions.[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot (high R_f) should disappear, replaced by the alcohol spot (lower R_f).[1]
Quenching (Fieser Method): Cool back to 0°C.
Add water (x mL, where x = grams of LiAlH₄ used).[1]
Why? This creates a granular precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess from direct acid quench.[1]
Workup: Filter the mixture through a Celite pad. Wash the pad with EtOAc.[1] Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0→60% EtOAc in Hexanes).
Applications in Drug & Agrochemical Discovery
This molecule is a "privileged structure" fragment.[1] Its specific utility lies in the C4-Chloro / C5-Hydroxymethyl motif.[1]
Agrochemicals (Mitochondrial Complex I Inhibitors):
The structure is a regio-isomer analog of the Tolfenpyrad class of insecticides.[1]
Mechanism: The pyrazole ring coordinates with the ubiquinone binding site of Complex I.[1] The C5-hydroxymethyl group serves as a handle for converting the molecule into a carboxamide or ether linkage, essential for binding affinity.[1]
Causality: The C4-chlorine atom provides steric bulk and lipophilicity, filling hydrophobic pockets in the target protein.[1]
Pharmaceuticals (Kinase Inhibition):
Pyrazole-5-methanols are precursors to pyrazolo[1,5-a]pyrimidines (via ring expansion or condensation).[1]
Used in designing inhibitors for JAK , Aurora , or CDK kinases where the pyrazole nitrogen forms hydrogen bonds with the kinase hinge region.[1]
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Navigating the Safety Profile of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol: A Technical Guide for Researchers
Executive Summary Deconstructing the Hazard Profile: An Evidence-Based Approach The molecular structure of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol—a pyrazole ring with chloro, ethyl, and hydroxymethyl substituents—dic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Deconstructing the Hazard Profile: An Evidence-Based Approach
The molecular structure of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol—a pyrazole ring with chloro, ethyl, and hydroxymethyl substituents—dictates its potential reactivity and toxicological profile. In the absence of specific data for this exact molecule, a critical analysis of closely related compounds provides a reliable foundation for hazard assessment.
Our analysis draws from the safety profiles of several structural analogs, including:
Chlorinated Pyrazoles (e.g., 4-Chloro-1H-pyrazole): These compounds are frequently classified as harmful if swallowed, and as skin and eye irritants.[1][2][3]
Pyrazoles with Alcohol/Carboxylic Acid/Carbonyl Groups (e.g., (1H-pyrazol-5-yl)methanol, 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid): These functional groups can contribute to irritant properties and introduce additional metabolic pathways.[1]
N-Alkylated Pyrazoles (e.g., (1-ethyl-1H-pyrazol-5-yl)methanol): The ethyl group on the nitrogen atom can influence the compound's lipophilicity and metabolic stability.[4]
Based on this composite data, we can infer a presumptive hazard classification for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol.
Table 1: Presumptive Hazard Classification
Hazard Class
GHS Category
Hazard Statement
Basis of Classification
Acute Oral Toxicity
Category 4
H302: Harmful if swallowed
Based on data for 4-Chloro-1H-pyrazole and (1H-pyrazol-5-yl)methanol.[1][2]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Consistent classification across multiple chlorinated and functionalized pyrazoles.[1][2][3]
Inferred from related pyrazoles; a prudent assumption for fine chemical powders.[1][2]
Prudent Laboratory Practices and Engineering Controls
A proactive approach to safety is paramount when handling research chemicals with incomplete toxicological data. The following protocols are based on the established best practices for handling potentially hazardous chemical compounds.
Exposure Minimization Workflow
The primary directive is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.
Caption: Recommended workflow for handling (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol.
Step-by-Step Handling Protocol:
Engineering Controls : All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Personal Protective Equipment (PPE) :
Eye Protection : Wear tightly fitting safety goggles or a face shield.[6]
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Change gloves immediately if contamination is suspected.[5]
Body Protection : A standard laboratory coat is required. For larger quantities, consider a chemically impervious apron.[5]
Hygiene Practices :
Avoid eating, drinking, or smoking in the laboratory.[2]
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
Contaminated clothing should be removed and laundered separately before reuse.[2]
Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure.
Table 2: First Aid Measures
Exposure Route
Action
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection if necessary, contain the spill. For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[2][5] For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] Ensure the spill area is thoroughly decontaminated after cleanup.
Stability, Storage, and Disposal Considerations
Proper storage and disposal are critical for maintaining chemical integrity and ensuring laboratory and environmental safety.
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
Reactivity : While specific reactivity data is unavailable, pyrazole derivatives can be reactive. Avoid contact with strong acids and oxidizing agents.[6] The compound may emit corrosive fumes upon combustion.[2]
Disposal : Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[1][6]
Conclusion and Authoritative Grounding
This guide provides a comprehensive framework for the safe handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. By leveraging data from structurally similar compounds, we have established a presumptive safety profile that enables researchers to implement robust safety protocols. The core tenets of this guide—minimizing exposure, utilizing appropriate engineering controls and PPE, and being prepared for emergencies—are universally applicable principles of laboratory safety. Adherence to these guidelines is essential for protecting the health and safety of laboratory personnel and the environment.
role of 4-chloro-1-ethyl-1H-pyrazol-5-yl methanol as a drug intermediate
An In-Depth Technical Guide to the Role of (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol as a Core Intermediate Abstract The pyrazole nucleus represents a cornerstone of modern medicinal and agrochemical development, recogn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Role of (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol as a Core Intermediate
Abstract
The pyrazole nucleus represents a cornerstone of modern medicinal and agrochemical development, recognized as a privileged scaffold due to its metabolic stability and versatile biological activity.[1] This guide provides a detailed technical examination of a specific, highly functionalized building block: (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. We will dissect its synthesis through a proposed, mechanistically sound pathway, analyze its physicochemical characteristics, and illuminate its critical role as a pivotal intermediate in the synthesis of high-value commercial products. This document is intended for researchers, synthetic chemists, and professionals in drug and agrochemical development, offering field-proven insights into the strategic utilization of this versatile molecule.
The Pyrazole Scaffold: A Privileged Core in Modern Chemistry
Heterocyclic compounds form the bedrock of contemporary drug discovery, with nitrogen-containing rings being of primary importance.[2] Among these, the pyrazole, a five-membered diazole ring, has emerged as a structure of exceptional value. Its derivatives are integral to a wide array of blockbuster drugs and advanced agrochemicals.[3] The significance of the pyrazole scaffold is rooted in its unique combination of properties:
Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1]
Versatile Substitution: The ring can be functionalized at multiple positions, allowing for precise tuning of steric and electronic properties to optimize target binding and selectivity.
Broad-Spectrum Bioactivity: Pyrazole-containing molecules have demonstrated a vast range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[2][4]
This inherent utility has led to the classification of pyrazole as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. Our focus, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, is a prime example of a strategically designed intermediate that leverages the core advantages of the pyrazole ring while incorporating key functional handles for further synthetic elaboration.
Profile of the Intermediate: (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
The precise arrangement of substituents on this intermediate makes it a highly valuable and reactive building block. The ethyl group at the N1 position, the chloro group at C4, and the hydroxymethyl group at C5 each play a distinct and crucial role in its synthetic utility.
Structure:
(Note: A placeholder image is used. The actual structure contains a pyrazole ring with a CH2OH group at C5, a Cl at C4, and an ethyl group at N1.)
Caption: Proposed four-step synthesis of the target intermediate.
Step A: Pyrazole Ring Formation via Cyclocondensation
Causality: The foundation of the synthesis is the construction of the pyrazole ring itself. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most reliable and widely used methods. This involves reacting a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. The regioselectivity is dictated by the differential reactivity of the carbonyl groups.
Protocol:
To a solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.05 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
Upon completion, cool the mixture and remove the solvent under reduced pressure.
The resulting crude residue is purified by recrystallization or column chromatography to yield ethyl 3-ethyl-1H-pyrazole-5-carboxylate.
Step B: N-Ethylation
Causality: Introducing the ethyl group at the N1 position is crucial for modulating the final molecule's lipophilicity and binding interactions. Standard alkylation conditions are effective. The choice of a mild base like potassium carbonate is to prevent hydrolysis of the ester functionality.
Protocol:
Dissolve the pyrazole ester from Step A (1.0 eq) in a suitable solvent such as acetone or DMF.
Heat the mixture to 60-70 °C and stir for 8-12 hours until TLC analysis shows complete consumption of the starting material.
Filter off the inorganic base and concentrate the filtrate. The residue is partitioned between water and ethyl acetate.
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the N-ethylated product, which can be used directly in the next step.
Step C: Regioselective C4-Chlorination
Causality: The introduction of a chlorine atom at the C4 position is a key step, as this position is activated towards electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation.[8] Alternative green methods using HCl/H₂O₂ or electrochemical chlorination have also been patented for analogous systems.[9][10]
Protocol:
Dissolve the N-ethylated pyrazole ester from Step B (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add sulfuryl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylate.
Step D: Reduction of the Ester to the Target Alcohol
Causality: The final step is the reduction of the C5-ester to the primary alcohol. This is a standard and high-yielding transformation. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the ester group efficiently.
Protocol:
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
Slowly add a solution of the chlorinated ester from Step C (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
Concentrate the combined filtrates under reduced pressure. The resulting crude solid is purified by recrystallization to afford the final product, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol .
Application as a Key Intermediate in Agrochemical Synthesis
The strategic placement of functional groups in (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol makes it a direct precursor to the core of several commercial agrochemicals, notably the acaricides Tebufenpyrad and Tolfenpyrad .[9] The synthesis of these active ingredients hinges on the elaboration of the C5-methanol and the C4-chloro functionalities.
Conversion to Tolfenpyrad (Illustrative Pathway)
The structure of Tolfenpyrad is an amide derivative of the corresponding pyrazole carboxylic acid. The conversion from our target intermediate would involve two key transformations: oxidation of the alcohol and subsequent amide coupling.
The following technical guide provides an in-depth analysis of 1-ethyl-4-chloropyrazole derivatives , a specialized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical development. Core Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-ethyl-4-chloropyrazole derivatives , a specialized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical development.
Core Scaffold Analysis, Synthetic Methodologies, and Structure-Activity Relationships [1][2]
Executive Summary: The "Privileged" Scaffold
The 1-ethyl-4-chloropyrazole moiety represents a highly specific "privileged structure" in drug discovery.[1][2] Unlike the ubiquitous 1-methyl analogs, the N1-ethyl group introduces a critical lipophilic bulk that modulates binding affinity in hydrophobic pockets, while the C4-chlorine atom serves two pivotal roles:[1][2]
Metabolic Blocking: It obstructs oxidative metabolism at the C4 position, a common soft spot for cytochrome P450 enzymes.
Electronic Modulation: The electron-withdrawing nature of chlorine reduces the electron density of the pyrazole ring, influencing the pKa of adjacent functional groups (e.g., carboxylic acids at C3/C5) and altering hydrogen bond donor/acceptor capabilities.
This guide details the synthesis, functionalization, and application of this scaffold in STING agonists (pharmaceuticals) and Mitochondrial Complex I inhibitors (agrochemicals).
Synthetic Architectures
Constructing the 1-ethyl-4-chloropyrazole core requires navigating regioselectivity challenges, particularly distinguishing between the C3 and C5 positions during cyclization or alkylation.[1][2]
Route A: De Novo Cyclocondensation (The Knorr Synthesis)
The most robust method for generating the core is the condensation of 1,3-dicarbonyls with ethyl hydrazine.[2]
Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic carbonyl carbon.[2]
Regioselectivity Control:
Steric Bulk: If the 1,3-diketone is unsymmetrical (e.g., ethyl acetoacetate), the less hindered carbonyl is attacked by the terminal nitrogen of ethyl hydrazine.
Solvent Effects: Protic solvents (EtOH) favor thermodynamic control, often yielding the 5-hydroxy/5-oxo tautomers or specific isomers depending on pH.[1][2]
Route B: Post-Synthetic Functionalization
Step 1: N-Ethylation: Alkylation of a pre-formed 4-chloropyrazole using ethyl iodide (EtI) and a base (Cs₂CO₃ or NaH).[1][2]
Challenge: This often yields a mixture of N1 and N2 isomers if the C3/C5 substituents are not identical.
Step 2: C4-Chlorination: Electrophilic aromatic substitution on the 1-ethylpyrazole core.[1][2]
Reagents: N-Chlorosuccinimide (NCS) in DMF or SO₂Cl₂.[1]
Selectivity: The C4 position is the most nucleophilic site on the pyrazole ring, ensuring high regioselectivity for halogenation.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary routes to the target scaffold, highlighting the critical decision points for regiocontrol.
Caption: Figure 1. Convergent synthetic pathways for 1-ethyl-4-chloropyrazole derivatives. Route A (top) offers better regiocontrol for 3,5-asymmetric analogs.[1]
Detailed Experimental Protocol
Target Intermediate: 1-Ethyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid
This specific derivative is a validated intermediate for STING agonists (e.g., WO2020042995A1).[1][2]
Allow to warm to room temperature, then reflux for 3 hours.
Critical Checkpoint: Monitor by TLC/LC-MS. The major isomer should be the 1-ethyl-3-methyl-5-ester due to the reactivity of the ketone vs. ester carbonyls.[1][2]
Workup: Concentrate in vacuo, partition between water/EtOAc, dry over MgSO₄.
Dissolve the pyrazole in DMF (concentration ~1.0 M).
Add NCS slowly at room temperature. The reaction is exothermic; maintain temp <40°C.
Stir for 4–6 hours.
Validation: 1H NMR will show the disappearance of the C4-proton singlet (typically ~6.5 ppm).[2]
Purification: Pour into ice water. The chlorinated product often precipitates as a solid. Filter and wash with hexanes to remove succinimide byproducts.
Step 3: Hydrolysis
Reagents: LiOH (2.0 eq), THF/Water (1:1).
Procedure: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the free acid.
Medicinal Chemistry & Applications
Pharmaceutical Application: STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a prime target for cancer immunotherapy.
Role of the Scaffold: In recent patent literature (e.g., WO2020042995A1), the 1-ethyl-4-chloro-pyrazole unit serves as a rigid linker that positions the carboxylic acid to interact with polar residues in the STING binding pocket.[1][2]
SAR Insight: The 1-ethyl group fills a hydrophobic sub-pocket more effectively than a methyl group, improving potency (IC₅₀), while the 4-chloro atom prevents metabolic degradation, extending the half-life (
) of the drug.
Agrochemical Application: METI Acaricides
This scaffold is homologous to the "Tolfenpyrad" class of insecticides, which are Mitochondrial Electron Transport Inhibitors (METI) acting at Complex I.[3]
Mechanism: The pyrazole ring coordinates with the ubiquinone binding site.[2]
Lipophilicity: The N-ethyl group increases logP, enhancing cuticular penetration in pests compared to N-methyl analogs.[1][2]
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the functional impact of each position on the scaffold.
Caption: Figure 2.[1][2] SAR analysis of the 1-ethyl-4-chloropyrazole core. The N1-ethyl and C4-chloro modifications are critical for ADME properties.[1][2]
functionalization of the hydroxyl group in (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
Abstract This guide details the strategic functionalization of the primary hydroxyl group in (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol . As a deactivated, electron-deficient heterocyclic scaffold, this molecule presents...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic functionalization of the primary hydroxyl group in (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol . As a deactivated, electron-deficient heterocyclic scaffold, this molecule presents unique reactivity challenges compared to standard benzyl alcohols. This document provides validated protocols for three critical transformations: Deoxychlorination (activation), Selective Oxidation (aldehyde synthesis), and Acylation (esterification). Emphasis is placed on managing the electronic influence of the 4-chloro substituent and the steric environment of the 1-ethyl group to maximize yield and purity.
Chemical Context & Reactivity Analysis
The target molecule, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , contains a primary alcohol at the C5 position. Successful functionalization requires understanding the electronic interplay between the pyrazole ring and its substituents.
The 4-Chloro Effect: The chlorine atom at C4 is electron-withdrawing (inductive effect,
). This deactivates the pyrazole ring, making the C5-position less electron-rich. Consequently, the C5-methyl cation (formed during reactions) is destabilized relative to a non-halogenated analog. This favors mechanisms for substitution reactions at the methylene carbon.
The 1-Ethyl Sterics: The ethyl group on N1 provides moderate steric bulk. While it prevents N-coordination in some metal-catalyzed reactions, it generally does not hinder attack at the C5-methylene group. However, it significantly increases solubility in organic solvents (DCM, EtOAc) compared to N-methyl or N-H analogs.
Stability Warning: The resulting 5-(chloromethyl) derivatives (from Protocol A) are "benzylic-like" halides. They are potent electrophiles and can hydrolyze back to the alcohol if exposed to moisture or polymerize if stored improperly.
Reaction Landscape Visualization
The following diagram outlines the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization pathways for the 5-hydroxymethyl pyrazole scaffold.
Detailed Experimental Protocols
Protocol A: Deoxychlorination to Alkyl Chloride
Objective: Convert the hydroxyl group to a chloride leaving group using Thionyl Chloride (
).[1]
Mechanism: (with inversion/retention depending on conditions, though irrelevant for primary carbons) via a chlorosulfite intermediate.
Setup: Flame-dry a round-bottom flask and purge with
. Add the substrate and dissolve in anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to 0°C using an ice bath. Note: While pyrazoles are stable, the exotherm from
addition can cause local decomposition.
Addition: Add
dropwise via a syringe or addition funnel over 10 minutes.
Observation: Gas evolution (
and ) will occur. Ensure proper ventilation.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The alcohol (lower
) should disappear; the chloride (higher ) will appear.
Workup (Critical):
Evaporate the solvent and excess
under reduced pressure (rotary evaporator) at .
Redissolve the residue in DCM.
Wash rapidly with cold saturated
to neutralize residual acid. Caution: Prolonged exposure to base can hydrolyze the chloride.
Dry over
, filter, and concentrate.
Storage: The resulting 5-(chloromethyl)-4-chloro-1-ethyl-1H-pyrazole is an oil or low-melting solid. Store at -20°C under inert gas.
Expert Insight: If the hydrochloride salt of the pyrazole precipitates during reaction, add a catalytic amount of DMF (Dimethylformamide) to facilitate the Vilsmeier-Haack-type chlorination mechanism.
Protocol B: Selective Oxidation to Aldehyde
Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Reagent Choice: Activated Manganese Dioxide (
) is preferred over Swern or Dess-Martin periodinane for this scaffold because it is mild, chemoselective for allylic/benzylic-type alcohols, and requires no aqueous workup that could hydrate the aldehyde.
Filtration: Filter the mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with Acetone or DCM.
Purification: Concentrate the filtrate. The aldehyde is usually pure enough for subsequent reductive aminations. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).
Protocol C: Acylation (Ester Synthesis)
Objective: Synthesize ester derivatives for prodrug formation or structural probing.
Workup: Wash with 1M HCl (to remove amine base), then saturated
, then Brine.
Result: This yields the (4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl ester .
Data Summary & Comparison
Transformation
Reagent
Key Intermediate
Primary Risk
Typical Yield
Chlorination
Chlorosulfite
Hydrolysis of product
85–95%
Oxidation
Radical/Surface complex
Incomplete conversion
70–85%
Esterification
RCOCl /
Acyl pyridinium
Hydrolysis of acid chloride
>90%
Troubleshooting & Optimization
Problem: Low yield in Chlorination (Protocol A).
Cause: The HCl byproduct may protonate the pyrazole N2, rendering the molecule less soluble or trapping it as a salt.
Solution: Use Thionyl Chloride in excess (neat) or add a scavenger like proton sponge, although simple DCM/workup usually suffices.
Problem: Aldehyde instability (Protocol B).
Cause: Electron-deficient aldehydes can hydrate or oxidize in air.
Solution: Store the aldehyde under Nitrogen in the freezer. Convert immediately to the amine or olefin if possible.
Problem: Regioselectivity issues.
Note: The 4-chloro substituent blocks the C4 position, preventing electrophilic aromatic substitution side reactions that often plague simple pyrazoles. This simplifies the impurity profile significantly.
References
Synthesis of Pyrazole Carbaldehydes via Oxidation
Title: Synthesis and Activity of Pyrazole Carbaldehydes.
Source: Scribd / Research Liter
Context: Describes oxidation of pyrazole-methanols to aldehydes using mild oxidants.
Application Notes & Protocols: The Strategic Use of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol in the Synthesis of Next-Generation Agrochemicals
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. We will explore the synthetic versatility of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, a key...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. We will explore the synthetic versatility of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, a key heterocyclic building block. The pyrazole scaffold is a privileged structure in modern crop protection, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1][2][3] The specific substitution pattern of this intermediate—featuring a chlorine atom at the 4-position, an ethyl group on the pyrazole nitrogen, and a reactive hydroxymethyl group at the 5-position—offers a unique combination of steric and electronic properties, making it an ideal starting point for the discovery of novel active ingredients.
This document provides a logical framework for leveraging this intermediate, detailing its preparation and subsequent elaboration into two major classes of agrochemicals: pyrazole-carboxamide fungicides and pyrazole-ether herbicides. The protocols are designed to be self-validating, with explanations for key experimental choices and checkpoints for reaction monitoring and product characterization.
Part 1: Synthesis of the Core Intermediate: (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
The title compound is most efficiently prepared via the reduction of its corresponding carboxylic acid ester, ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate. This ester is accessible through established pyrazole synthesis and chlorination methodologies.[4][5] The reduction of the ester to the primary alcohol provides the key functional handle for subsequent diversification.
Workflow for Intermediate Synthesis
Caption: Synthetic pathway for the preparation of the key alcohol intermediate.
Protocol 1: Reduction of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
This protocol details the reduction of the pyrazole ester to the target primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent suitable for this transformation.
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Reagent Addition: Suspend lithium aluminum hydride (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
Substrate Introduction: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
Expert Insight: This slow, controlled addition is critical to manage the highly exothermic reaction and prevent side reactions.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ester is fully consumed.
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This is followed by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water to precipitate the aluminum salts.
Work-up and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
Purification: Remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol.
Part 2: Application in Fungicide Synthesis
The pyrazole carboxamide scaffold is central to a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7][8] The following workflow demonstrates how (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol can be converted into a valuable carboxylic acid intermediate, which is then coupled with a substituted amine to form a potential SDHI fungicide.
Workflow for Pyrazole-Carboxamide Fungicide Synthesis
Caption: Multi-step synthesis of a potential fungicide from the pyrazole alcohol.
Protocol 2: Oxidation to 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
This protocol uses potassium permanganate (KMnO₄) for a robust oxidation of the primary alcohol to the carboxylic acid.
Reaction Setup: Dissolve the pyrazole methanol (1.0 eq) in a 1:1 mixture of acetone and water. Cool the solution to 0-5 °C in an ice-water bath.
Oxidant Addition: Add potassium permanganate (3.0 eq) portion-wise over 1 hour, maintaining the internal temperature below 10 °C. The mixture will turn deep purple and then form a brown manganese dioxide (MnO₂) precipitate.
Reaction Progression: After addition, allow the reaction to stir at room temperature for 6-8 hours or until TLC analysis indicates complete consumption of the starting material.
Quenching: Cool the mixture to 0 °C and quench the excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite until the purple color disappears.
Work-up: Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with water. Reduce the volume of the filtrate in vacuo to remove the acetone.
Isolation: Cool the remaining aqueous solution and acidify to pH 2-3 with 3M HCl. The carboxylic acid product should precipitate as a solid.
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 3: Amide Coupling to Synthesize the Final Product
This protocol details the formation of the amide bond using thionyl chloride to create a reactive acid chloride intermediate, followed by reaction with an amine.
Materials & Reagents
Reagent
Molar Eq.
Purpose
4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
1.0
Starting Material
Thionyl Chloride (SOCl₂)
2.0
Activating Agent
Dichloromethane (DCM)
-
Solvent
Catalytic N,N-Dimethylformamide (DMF)
-
Catalyst
2-Aminotoluene
1.1
Nucleophile
| Triethylamine (Et₃N) | 2.5 | Base |
Step-by-Step Methodology
Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (2.0 eq) dropwise at 0 °C.
Expert Insight: The reaction with SOCl₂ converts the carboxylic acid to a highly reactive acid chloride, facilitating the subsequent nucleophilic attack by the amine. DMF catalyzes this conversion.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The solution should become homogeneous.
Solvent Removal: Cool the reaction and remove all volatile components (excess SOCl₂ and DCM) under reduced pressure.
Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2-aminotoluene (1.1 eq) and triethylamine (2.5 eq) in DCM. Add the amine solution dropwise to the acid chloride solution.
Final Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the acid chloride.
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-carboxamide.
Part 3: Application in Herbicide Synthesis
The hydroxymethyl group of the title compound is an excellent handle for creating ether linkages, a common structural motif in herbicides. The Williamson ether synthesis provides a direct and efficient route to couple the pyrazole core with other aromatic or heterocyclic systems. Pyrazole-based herbicides have been developed that target critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3]
Workflow for Pyrazole-Ether Herbicide Synthesis
Caption: Synthesis of a potential herbicide via Williamson ether synthesis.
Protocol 4: Williamson Ether Synthesis
This protocol describes the formation of an ether by reacting the pyrazole alcohol with an activated benzyl halide.
Reaction Setup: Under an inert atmosphere, add sodium hydride (1.2 eq) to a flame-dried flask. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
Deprotonation: Add anhydrous DMF to the flask, then cool to 0 °C. Dissolve the pyrazole methanol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
Trustworthiness: Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases. This ensures the complete formation of the alkoxide intermediate.
Electrophile Addition: Add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with water and brine, and dry over MgSO₄. Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the target pyrazole-ether.
References
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Available at: [Link]
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (2021). Springer. Available at: [Link]
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (2020). Ingenta Connect. Available at: [Link]
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). ACS Publications. Available at: [Link]
Synthesis of a novel series of imidazo[4,5-c]pyrazole derivatives and their evaluation as herbicidal agents. (2000). PubMed. Available at: [Link]
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Springer. Available at: [Link]
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. Available at: [Link]
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2004). J-Stage. Available at: [Link]
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). ACS Publications. Available at: [Link]
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2016). PMC. Available at: [Link]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. LookChem. Available at: [Link]
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2017). Google Patents.
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. Available at: [Link]
Technical Support Center: Purification of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support center for the purification of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole core, followed by chlorination and functional group manipulation. Impurities can arise from each of these stages.
Common Impurities to Consider:
Regioisomers: The initial cyclization reaction to form the pyrazole ring can produce regioisomers, particularly the (4-chloro-1-ethyl-1H-pyrazol-3 -yl)methanol. These are often the most challenging impurities to separate due to their very similar physical and chemical properties.
Unreacted Starting Materials: Incomplete reactions can leave behind precursors, such as the non-chlorinated pyrazole methanol or the corresponding ester/acid before a reduction step.
Over-chlorinated Byproducts: If the chlorination step is not carefully controlled, dichlorinated or other polychlorinated species may form.
Solvent Residue: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may persist in the crude product.
Degradation Products: The pyrazole ring is generally stable, but the hydroxymethyl group can be susceptible to oxidation or other side reactions under harsh conditions.
Section 2: Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during purification.
Chromatography Troubleshooting
Issue / Question
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
Q1: I'm seeing poor separation between my product and an impurity on the TLC plate.
1. Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the compound and the impurity. 2. Co-eluting Isomers: The impurity is likely a regioisomer with very similar polarity.
Optimize Mobile Phase: • Adjust Polarity: Systematically vary the ratio of your solvent system (e.g., Hexane/Ethyl Acetate). Try a shallower gradient or isocratic elution with the solvent mixture that shows the best, even if minimal, separation on TLC.[1] • Change Solvent Selectivity: Switch to a different solvent system. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol. Different solvents interact differently with the analytes and the stationary phase, which can alter the elution order and improve separation.[2]
Q2: My compound is smearing or "tailing" on the column.
1. Column Overloading: Too much sample has been loaded relative to the amount of stationary phase.[3] 2. Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica gel surface, causing tailing.[3]
Reduce Sample Load: A general rule is to load 1-5% of crude material by mass of the silica gel. For difficult separations, use 1% or less.[2] Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica, preventing the unwanted secondary interactions and resulting in sharper peaks.[1][4]
Q3: My compound won't elute from the column.
1. Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the highly polar hydroxymethyl-substituted pyrazole off the silica gel.
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If starting with Hexane/EtOAc, you may need to switch to a stronger system like DCM/MeOH.[2]
Q4: How should I load a sample that is poorly soluble in the mobile phase?
1. Using a Strong Loading Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure methanol) will cause it to spread into a wide band at the top of the column, leading to poor separation.
Use Dry Loading: This is the preferred method.[1][3] Dissolve your crude product in a strong, volatile solvent (like DCM or methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique ensures your compound is introduced to the column in a very narrow band, maximizing separation efficiency.[3]
Crystallization Troubleshooting
Issue / Question
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
Q1: My product "oils out" instead of crystallizing.
1. Solution is Supersaturated: The concentration of the solute is too high, preventing ordered crystal lattice formation. 2. Cooling Too Quickly: Rapid cooling doesn't allow sufficient time for molecules to align into a crystal structure.[2] 3. Presence of Impurities: Impurities can disrupt the crystal lattice, inhibiting crystallization and lowering the melting point.[1]
Re-heat and Dilute: Add a small amount of additional hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[2] Induce Crystallization: • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2] • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.[2]
Q2: How do I choose the right solvent for recrystallization?
1. Lack of Systematic Screening: Choosing a solvent without testing its properties.
Follow the "Like Dissolves Like" Principle with a Twist: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Screening Solvents: Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one that fits this profile.[1][5] The presence of the polar hydroxyl group and the moderately polar pyrazole ring suggests that alcohols or mixtures containing them are a good starting point.
Q3: My final product is still impure after recrystallization.
1. Incomplete Removal of Mother Liquor: Soluble impurities remain trapped on the crystal surface if not washed away properly. 2. Co-crystallization: The impurity has very similar solubility properties and is incorporated into the crystal lattice.
Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. Using cold solvent minimizes the loss of your desired product while washing away impurities remaining from the mother liquor.[2] Consider a Different Method: If impurities persist, recrystallization may not be sufficient. The impurity may be a regioisomer requiring the higher resolving power of column chromatography.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is often the most effective method for separating closely related impurities from (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol.
1. TLC Analysis & Solvent System Selection:
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
Spot the solution on a silica gel TLC plate.
Develop several plates using different ratios of a non-polar and a polar solvent. A good starting system is Hexane/Ethyl Acetate.[6] Test ratios like 9:1, 4:1, and 2:1 (Hex:EtOAc).
Goal: Find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35 and is well-separated from all major impurities.[1]
2. Column Packing:
Select an appropriately sized column (for 1g of crude material, a 40g silica column is typical).
Prepare a slurry of silica gel in the initial, most non-polar mobile phase (e.g., 9:1 Hex:EtOAc).
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Recommended):
Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.
Add 2-3g of silica gel to this solution.
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.[1][3]
4. Elution and Fraction Collection:
Begin eluting the column with the starting mobile phase (e.g., 9:1 Hex:EtOAc), applying positive air pressure.
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
As the elution progresses, you can gradually increase the polarity of the mobile phase (a "gradient") to elute more polar compounds.
Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Post-Processing:
Combine the fractions that contain only the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Place the resulting solid or oil under high vacuum to remove any final traces of solvent.
Confirm purity using analytical methods like NMR, HPLC, or LC-MS.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification technique based on the characteristics of your crude sample.
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
This diagram illustrates the key steps in the recommended column chromatography protocol.
Caption: Workflow for purification by flash column chromatography.
References
BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022, May 12). Reddit. [Link]
Method for purifying pyrazoles. (n.d.).
Flores, A. F., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
Various Authors. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. (n.d.). European Journal of Chemistry.
Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014, April 15). IJSRP.
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326. [Link]
The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
Deng, X., & Mani, N. S. (n.d.). 5-Benzo[3][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses Procedure. [Link]
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. [Link]
Access to Hindered Homopropargylic Tertiary Alcohols via Nucleophilic Addition of Chiral Copper Species Forming an All-Carbon Quaternary Center. (2026, February 19). Organic Letters. [Link]
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]
stability of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol under acidic conditions
Technical Support Guide: Stability & Handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol Executive Summary & Chemical Context This guide addresses the stability profile of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol (h...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Stability & Handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary & Chemical Context
This guide addresses the stability profile of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol (herein referred to as CMP-5-OH ) under acidic conditions.
CMP-5-OH contains three critical functional features that dictate its behavior in acid:
Pyrazole Nitrogen (N2): A basic center (
~2.5–3.0) that protonates readily, altering solubility.
Hydroxymethyl Group (C5): A "benzylic-like" alcohol. While the pyrazole ring is aromatic, the 4-chloro substituent is electron-withdrawing, which destabilizes the potential carbocation at the C5-methyl position. However, under strong acidic conditions, this alcohol is still susceptible to nucleophilic substitution (
/) and dehydration.
4-Chloro Substituent: Deactivates the ring toward electrophilic aromatic substitution but does not protect the hydroxymethyl group from acid-catalyzed displacement.
Critical Warning: While the pyrazole ring itself is robust, the hydroxymethyl group is labile in the presence of strong mineral acids (HCl, HBr), leading to rapid conversion to the alkyl halide.
Troubleshooting Guides (FAQ Format)
Scenario A: "I quenched my reduction reaction with HCl, and my product yield is near zero."
Diagnosis: Phase Transfer Loss (Salt Formation).
Mechanism: Upon addition of HCl, the basic N2 nitrogen of the pyrazole ring protonates to form the pyrazolium hydrochloride salt . This salt is highly water-soluble and insoluble in organic solvents (DCM, EtOAc). If you separated the layers without neutralizing, your product is trapped in the aqueous waste stream.
Corrective Protocol:
Do not discard the aqueous layer.
Cool the aqueous layer to 0–5°C.
Slowly adjust pH to 7.5–8.5 using Saturated
or 1M NaOH.
Note: You will see a precipitate or "oiling out" as the free base regenerates.
Extract immediately with Ethyl Acetate (3x).
Wash organic layer with brine, dry over
, and concentrate.
Scenario B: "LC-MS shows a major impurity with M+18 mass shift (or M+2 mass pattern)."
Diagnosis: Nucleophilic Substitution (Alkyl Chloride Formation).
Mechanism: If CMP-5-OH is exposed to HCl (especially >1M or with heating), the hydroxyl group becomes a leaving group (
). The chloride ion (), being a strong nucleophile, attacks the methylene carbon, displacing water to form 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole .
Mass Spec Signature: Look for the characteristic Chlorine isotope pattern. If you have two chlorines (one on ring, one on methyl), the M+2 peak intensity will increase significantly relative to the parent.
Corrective Protocol:
Avoid HCl for quenching or pH adjustment if the alcohol is the desired product.
Alternative: Use Sulfuric Acid (
) or Ammonium Chloride () for quenching. The hydrogen sulfate anion is non-nucleophilic and will not displace the hydroxyl group under mild conditions.
Scenario C: "I see a dimer impurity (2M - 18) after concentrating from acidic methanol."
Diagnosis: Acid-Catalyzed Etherification.
Mechanism: In the presence of acid (e.g., residual TFA or
) and high concentration, two molecules of CMP-5-OH condense. One acts as the nucleophile and the other as the electrophile (activated alcohol), releasing water to form the dibenzylic-type ether.
Corrective Protocol:
Ensure the reaction mixture is completely neutralized before concentration.
Do not heat the crude material in acidic solvents.
Use a rotary evaporator bath temperature <40°C.
Visualizing Reactivity Pathways
The following diagram illustrates the divergent pathways CMP-5-OH takes depending on the specific acidic environment.
Caption: Fig 1. Stability matrix of CMP-5-OH. Green paths represent reversible protonation (safe). Red dashed paths represent irreversible degradation (avoid).
Experimental Stability Data Summary
The following table summarizes the expected stability based on functional group analysis and heteroaryl-methanol precedents.
Condition
Reagent
Stability Rating
Primary Outcome
Quench (Cold)
1M HCl (aq)
Moderate
Salt formation (reversible). Slow substitution at 0°C.
Quench (Hot)
1M HCl (aq)
Critical Failure
Conversion to Alkyl Chloride (~15-30 mins).
Non-Nucleophilic
1M
Good
Salt formation. Minimal substitution.
Organic Acid
TFA (Neat)
Poor
Trifluoroacetate ester formation or polymerization.
To isolate CMP-5-OH from a reduction reaction (e.g., Borane or
reduction of the ester) without degradation:
Step 1: Quench
Cool reaction mixture to 0°C.
Add Saturated Aqueous Ammonium Chloride (
) dropwise.
Reasoning:
is acidic enough to kill hydrides but too weak () to promote rapid substitution or dehydration.
Step 2: Extraction Strategy
Dilute with Ethyl Acetate (EtOAc).
Crucial Check: Measure the pH of the aqueous layer.
If pH < 5: Adjust to pH 7–8 using
.
Reasoning: Ensures the pyrazole is in the free-base form (organic soluble).
Step 3: Drying
Wash organic layer with Brine.
Dry over Sodium Sulfate (
).
Avoid: Magnesium Sulfate (
) is slightly Lewis-acidic and can sometimes promote sticking or degradation of sensitive alcohols during filtration.
References
Lyalin, B. V., & Petrosyan, V. A. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.[1] (Demonstrates the stability of the 4-Cl-pyrazole ring in HCl during electrolysis, isolating the instability to the hydroxymethyl group).
Aggarwal, R., et al. (2011). Acid-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Heteroletters, 1, 336. (Discusses the reactivity of aminopyrazoles in acid, highlighting the nucleophilicity of the pyrazole nitrogen).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on the reactivity of benzylic/heteroaryl alcohols in acidic media).
storage conditions to prevent degradation of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the optimal storage and handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)met...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the optimal storage and handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to ensure the long-term integrity and reliability of your experimental results.
Quick Reference: Recommended Storage Conditions
For immediate guidance, the following table summarizes the ideal storage parameters for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, based on the chemical properties of analogous compounds and general best practices for laboratory chemicals.
Parameter
Recommended Condition
Rationale & Potential Risks of Deviation
Temperature
Room Temperature or Refrigerated (2-8°C)
At room temperature, the compound is typically a stable solid[1]. Refrigeration can further slow potential degradation. Avoid extreme heat, which can accelerate chemical degradation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Minimizes oxidation of the methanol group and potential reactions with atmospheric moisture.
Light Exposure
Store in darkness (Amber vial/bottle)
Aromatic and heterocyclic compounds can be sensitive to light, which can induce photodegradation[2][3].
Container
Tightly sealed, chemically resistant glass or plastic
Prevents exposure to air and moisture[4][5]. The container must be compatible with the chemical; always check the Safety Data Sheet (SDS) for specific material recommendations.
Location
Cool, dry, well-ventilated area
A dedicated chemical storage cabinet is ideal. Proper ventilation disperses fumes and prevents the buildup of potentially hazardous vapors[5][6].
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol?
A1: Based on its structure, there are three primary degradation pathways of concern:
Oxidation of the Methanol Group: The primary alcohol (-CH₂OH) is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or incompatible storage materials. The oxidation could first lead to an aldehyde and subsequently to a carboxylic acid, fundamentally altering the molecule's chemical properties and biological activity.
Dehalogenation: The chloro-substituent on the pyrazole ring can be removed under certain conditions. This can occur via reductive dehalogenation, where the halogen is replaced by a hydrogen atom, or through other complex reaction pathways, potentially catalyzed by light or incompatible chemicals[7][8].
Hydrolysis/Solvolysis: While pyrazole rings are generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to ring-opening or other hydrolytic reactions. If the compound is stored in solution, the solvent itself can participate in degradation; for instance, trace impurities like formaldehyde in methanol have been shown to react with drug substances to form artifacts[9].
Q2: My compound has turned slightly yellow. Does this indicate degradation?
A2: Yes, a change in physical appearance, such as discoloration from a colorless or white solid to yellow, is a strong indicator of chemical degradation. This is often the first sign that one or more of the degradation pathways mentioned above has occurred. If you observe any change in color, consistency, or solubility, you should consider the sample compromised. It is crucial to perform an analytical check before using the material in any experiment.
Q3: How can I analytically confirm the purity and integrity of my stored compound?
A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector.
Method: A reversed-phase HPLC method is typically suitable. You would dissolve a small, accurately weighed amount of your stored compound in a suitable solvent (e.g., acetonitrile or methanol) and inject it into the HPLC system.
Analysis: Compare the resulting chromatogram to a reference standard or a chromatogram from when the material was known to be pure. Look for:
New Peaks: The appearance of additional peaks indicates the presence of degradation products[2].
Reduced Main Peak Area: A decrease in the area of the main peak (relative to a known concentration) suggests a loss of the parent compound.
Changes in Peak Shape: Broadening or tailing of the main peak can sometimes indicate on-column degradation or other issues[10][11].
For definitive identification of degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, as they can provide the molecular weight of the impurity peaks[9].
If you suspect your sample of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol has degraded, a systematic approach is essential to identify the cause and prevent recurrence.
Caption: Troubleshooting workflow for suspected chemical degradation.
Experimental Protocol: Annual Stability Check via HPLC
To proactively monitor the stability of your (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol stock, implement this annual check. This protocol serves as a self-validating system to ensure the compound's integrity over time.
Objective: To quantitatively assess the purity of a stored sample against a reference standard or its initial analysis.
Materials:
Stored sample of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
Reference standard (if available) or a sample from a newly opened container.
HPLC-grade acetonitrile
HPLC-grade water
Volumetric flasks (10 mL)
Analytical balance
HPLC system with UV detector
Procedure:
Standard Preparation:
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is your Reference Solution .
Sample Preparation:
Accurately weigh approximately 10 mg of the stored sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with the same 50:50 acetonitrile/water mixture. This is your Test Solution .
Mobile Phase: Isocratic, 50% Acetonitrile, 50% Water
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: 220 nm (or a determined λmax for the compound)
Column Temperature: 30°C
Analysis Sequence:
Inject a blank (mobile phase) to ensure the system is clean.
Inject the Reference Solution three times to establish system suitability and retention time.
Inject the Test Solution .
Data Interpretation:
Purity Assessment: In the chromatogram for the Test Solution , calculate the area percentage of the main peak. A purity of >98% is generally acceptable for most research applications.
Comparison: Overlay the chromatograms of the Test Solution and Reference Solution . The retention times of the main peaks should align perfectly.
Impurity Profile: Note the presence and area percentage of any new peaks in the Test Solution that are not present in the reference. Any impurity peak >0.1% should be investigated.
By documenting these results annually, you create a stability profile for your specific storage conditions, ensuring the trustworthiness of your experiments.
References
JP-8645 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
Blomstrand, R., Theorell, H., & Cronholm, T. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PMC.
4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride Safety D
G-S, L., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
T-B, D. (n.d.). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. PubMed.
Pyrazole. Solubility of Things.
SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (2024, November 12). Techinstro.
Chemical Segregation and Storage Guide. Fisher Scientific.
K, A., et al. (2021, May 28). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. MDPI.
Chemical Storage Guidelines. Environmental Health and Safety, University of California, Santa Cruz.
A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek.
Chemical Storage Guide. PICA Group.
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext.
Arora, P. K. (2019, September 29).
P, S., et al. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
Safety data sheet. (2025, November 3). ITW Reagents.
Safety Data Sheet. (2025, November 27). CymitQuimica.
Troubleshooting Guide. Phenomenex.
On-Column Sample Degradation. (2020, November 12).
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
Chen, M.-L., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific Reports.
Zhong, Q., et al. (n.d.). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.
1H NMR spectrum analysis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
An In-Depth Guide to the ¹H NMR Spectrum of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol: Prediction, Analysis, and Comparative Insights Authored by: Dr. Evelyn Reed, Senior Application Scientist For researchers and profes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H NMR Spectrum of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol: Prediction, Analysis, and Comparative Insights
Authored by: Dr. Evelyn Reed, Senior Application Scientist
For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole, represents a class of scaffolds with significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at our disposal for confirming the precise molecular architecture of such compounds in solution.
This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. Moving beyond a simple data sheet, we will delve into the causal factors governing the spectral output—predicting chemical shifts, multiplicities, and coupling constants based on first principles and comparative data from analogous structures. We will also outline a robust, self-validating experimental protocol to ensure the integrity of your results.
Molecular Structure and Proton Environments
Before venturing into spectral prediction, a thorough examination of the molecule's structure is essential to identify all non-equivalent proton environments.
There are five distinct sets of protons, which will each give rise to a unique signal in the ¹H NMR spectrum:
H-a (CH): The single proton attached to the C3 position of the pyrazole ring.
H-b (CH₂): The two methylene protons of the N-ethyl group.
H-c (CH₃): The three methyl protons of the N-ethyl group.
H-d (CH₂): The two methylene protons of the methanol group.
H-e (OH): The single hydroxyl proton.
Predicted ¹H NMR Spectral Parameters
The electronic environment surrounding each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling). The following table summarizes the predicted parameters for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, with detailed justifications below.
Proton Label
Environment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-a
Pyrazole CH
7.5 - 7.8
Singlet (s)
1H
H-b
N-CH₂ -CH₃
4.1 - 4.5
Quartet (q)
2H
H-c
N-CH₂-CH₃
1.3 - 1.5
Triplet (t)
3H
H-d
C-CH₂ -OH
4.6 - 4.9
Singlet (s)
2H
H-e
OH
2.0 - 5.0 (variable)
Broad Singlet (br s)
1H
Justification and Causality
H-a (Pyrazole CH): Protons on aromatic heterocyclic rings are significantly deshielded and appear downfield. The proton at the C3 position is influenced by the electronegative nitrogen atoms within the ring. In similar pyrazole systems, the C3-H proton is often observed in the range of 7.5-7.8 ppm.[1][2] Since there are no adjacent protons, its signal will be a sharp singlet.
H-b and H-c (Ethyl Group): The ethyl group attached to the nitrogen atom presents a classic spin-spin coupling pattern.[3][4]
H-b (CH₂): These methylene protons are directly attached to an electronegative nitrogen atom, which deshields them, shifting their signal downfield to the ~4.1-4.5 ppm region. According to the n+1 rule, they are adjacent to the three H-c protons, so their signal will be split into a quartet (3+1=4).[4][5]
H-c (CH₃): These methyl protons are further from the electronegative ring and appear in the typical alkyl region, around 1.3-1.5 ppm. They are adjacent to the two H-b protons, splitting their signal into a triplet (2+1=3). The coupling constant (J) for both the quartet and triplet should be identical, typically around 7.0-7.5 Hz.[6]
H-d (Methylene Bridge): The -CH₂OH protons are positioned between the pyrazole ring and a highly electronegative oxygen atom, leading to significant deshielding. Their chemical shift is predicted to be in the 4.6-4.9 ppm range.[7] These protons are not coupled to the hydroxyl proton (H-e) under typical conditions due to rapid proton exchange, nor do they have other adjacent protons. Therefore, the signal is expected to be a singlet.
H-e (Hydroxyl Proton): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature, as these factors influence hydrogen bonding.[8][9] The signal typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acid, which averages out any potential coupling to the H-d protons.[7][10]
Comparative Analysis with a Structurally Related Compound
To ground our predictions, we can compare them to experimental data for a similar molecule. A patent for the synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate provides relevant ¹H NMR data in CDCl₃.[11] Although not a perfect match, the core structure is informative.
Proton Group
Predicted for Target Molecule (ppm)
Observed in Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate (ppm)[11]
Comments
N-CH₂-
4.1 - 4.5
4.09 (for N-CH₃)
The patent compound has an N-methyl group, which appears as a singlet at 4.09 ppm. Our predicted downfield shift for an N-CH₂ group is consistent with this.
-CH₂- (ethyl)
N/A
2.60 - 2.68 (q)
This corresponds to the C3-ethyl group in the reference compound.
-CH₃ (ethyl)
1.3 - 1.5 (N-ethyl)
1.21 - 1.26 (t) (C3-ethyl)
The observed value for a methyl group in an ethyl chain is in excellent agreement with our prediction.
This comparison lends confidence to our predicted chemical shift ranges, particularly for the N-alkyl substituent.
Experimental Workflow for Spectral Acquisition and Validation
To ensure accurate and reliable data, a systematic approach to sample preparation and analysis is crucial. The following protocol includes a key validation step to unambiguously identify the hydroxyl proton signal.
Step-by-Step Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as residual protic solvent can obscure the hydroxyl signal. CDCl₃ is a common first choice.[5]
Standard Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference its signal to 0.00 ppm.[12]
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.
D₂O Exchange (The "D₂O Shake"): This is a definitive test for identifying exchangeable protons like -OH.[7][10]
Remove the NMR tube from the spectrometer.
Add one to two drops of deuterium oxide (D₂O) to the sample.
Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.
Re-acquire the ¹H NMR spectrum.
Comparative Analysis: Compare the "before" and "after" spectra. The signal corresponding to the hydroxyl proton (H-e) will disappear or significantly diminish in the spectrum acquired after the D₂O shake, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[10][13]
Workflow Diagram
The following diagram illustrates the logical flow of the experimental and validation process.
Caption: Logical workflow for interpreting the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is predicted to exhibit five distinct signals, each with a characteristic chemical shift and multiplicity that directly reflects its molecular environment. The N-ethyl group should produce a clear quartet and triplet pair, while the pyrazole proton and the methanol-bridge methylene protons are expected as downfield singlets. The hydroxyl proton, identifiable via a D₂O exchange experiment, will likely be a broad singlet. By following the systematic prediction, acquisition, and interpretation workflows outlined in this guide, researchers can confidently and accurately verify the structure of this and other related pyrazole derivatives, ensuring the integrity of their chemical research and development efforts.
References
Claramunt, R. M., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43.
Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(8), 6516-6559. Available at: [Link]
Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Available at: [Link]
Berger, S., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. Available at: [Link]
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
Narasimhan, P. T., & Rogers, M. T. (1959). Proton Magnetic Resonance Spectra of Some Ethyl Compounds. Journal of the American Chemical Society, 82(23), 5983-5986. Available at: [Link]
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Available at: [Link]
Young, D. G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10747-10761. Available at: [Link]
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 23. Available at: [Link]
ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]
McGarvey, B. R., & Slomp, G. (1958). NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics, 30(6), 1586. Available at: [Link]
Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... Available at: [Link]
ChemistNate. (2020). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). YouTube. Available at: [Link]
Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Available at: [Link]
Chemistry Stack Exchange. (2020). Why is H in OH group is more shielded than in H in CH2 group (ethanol NMR spectroscopy)?. Available at: [Link]
Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
Advanced HPLC Method Development Guide: (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol Purity Profiling
Executive Summary & Chemical Context[1][2][3][4][5][6][7] (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is a critical pharmacophore and intermediate, primarily utilized in the synthesis of Mitochondrial Electron Transport C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is a critical pharmacophore and intermediate, primarily utilized in the synthesis of Mitochondrial Electron Transport Complex I (MET I) inhibitors such as Tebufenpyrad and Tolfenpyrad .
The analytical challenge lies in its amphiphilic nature. The pyrazole ring introduces basicity (pKa ~2.5–3.0 for the conjugate acid), leading to silanol interactions, while the chloro- and ethyl- substitutions provide moderate lipophilicity. Furthermore, critical process impurities—specifically the carboxylic acid precursor—are highly polar, often eluting in the void volume on traditional C18 columns.
This guide compares a Traditional C18 approach against an Optimized Polar-Embedded approach , demonstrating why the latter provides superior resolution (
To develop a robust method, we must understand what we are separating. The synthesis typically involves the reduction of an ester precursor.
DOT Diagram: Synthesis & Impurity Origin
The following diagram maps the synthesis pathway to potential impurities, defining the separation requirements.
Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity A is significantly more polar than the target.
Comparative Method Guide
We evaluated two distinct stationary phase chemistries.
Method A: The Traditional Approach (Baseline)
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.
Mechanism: Hydrophobic interaction only.
Pros: Ubiquitous, inexpensive.
Cons:
Dewetting Risk: Cannot run at <5% organic, causing loss of retention for the polar Carboxylic Acid impurity.
Peak Tailing: Accessible silanols interact with the pyrazole nitrogen, causing tailing (
).
pH Sensitivity: Requires strict pH control to suppress ionization.
Method B: The Optimized Approach (Recommended)
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 4 µm, 4.6 x 150 mm.
Mechanism: Hydrophobic interaction + Shielded silanols (via embedded polar group).
Pros:
Aqueous Stability: Compatible with 100% aqueous mobile phase, ensuring retention of Impurity A.
Silanol Shielding: The embedded polar group creates a water layer that blocks basic nitrogens from silanols, sharpening peaks.
Orthogonal Selectivity: Better separation of the des-chloro analog due to dipole-dipole interactions.
Representative Performance Data
Parameter
Method A (Standard C18)
Method B (Polar-Embedded)
Status
Retention (Target)
4.2 min
5.8 min
Improved
Retention (Acid Impurity)
0.8 min (Void)
2.1 min
Retained
Resolution ()
1.2 (Target vs Des-chloro)
2.8 (Target vs Des-chloro)
Pass
Tailing Factor ()
1.8
1.1
Excellent
Plate Count ()
~6,000
~12,000
High Efficiency
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 3.0 is critical to keep the pyrazole protonated and consistent, while the gradient ensures elution of lipophilic dimers.
Diluent: 90:10 Water:Acetonitrile. Crucial: Do not dissolve in 100% ACN. Strong solvent injection will cause peak splitting for early eluting polar impurities.
Concentration: 0.5 mg/mL.
Method Development Decision Tree
Use this workflow to troubleshoot or adapt the method for LC-MS (switching Phosphate to Formate).
Figure 2: Decision tree for selecting the stationary phase based on impurity polarity.
References
Tebufenpyrad Synthesis & Intermediates
Source: European Patent Office / Google P
Title: Process for the preparation of pyrazole deriv
Context: Describes the chlorination and reduction steps yielding the target alcohol.
Link:
HPLC of Pyrazoles (General Class Behavior)
Source: SIELC Technologies Applic
Title: Separation of Pyrazole Deriv
Context: Validates the use of acidic mobile phases for basic pyrazole rings.
Link:
Residue Analysis of MET-I Inhibitors
Source: MDPI (Foods Journal).
Title: Comparative Biological Half-Life of Penthiopyrad and Tebufenpyrad in Angelica Leaves.
Context: Provides validated extraction and detection conditions for the parent molecule, applicable to the intermedi
Link:
Column Selection for Polar Bases
Source: Agilent Technologies Technical Guide.
Title: Retaining and Separating Polar Molecules – When to Use HILIC Versus a Reversed-Phase LC Column.
Context: Supports the choice of "AQ" or polar-embedded phases for retaining polar precursors like the pyrazole carboxylic acid.
Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo Pyrazole Methanol Derivatives
Executive Summary In the design of pyrazole-based scaffolds, the choice between 4-chloro and 4-bromo substitution at the pyrazole ring is a critical decision point that dictates synthetic feasibility and downstream funct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of pyrazole-based scaffolds, the choice between 4-chloro and 4-bromo substitution at the pyrazole ring is a critical decision point that dictates synthetic feasibility and downstream functionalization.
Select 4-Bromo-(pyrazolyl)methanol if your primary goal is C–C bond formation .[1] The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol), making the bromo-derivative the superior substrate for Lithium-Halogen exchange and Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions.
Select 4-Chloro-(pyrazolyl)methanol if the halogen is intended as a terminal functionality for metabolic stability or if you require a robust scaffold that withstands lithiation conditions occurring elsewhere in the molecule.[1] 4-Chloro derivatives are generally inert to standard Pd(0) catalysts and alkyllithiums unless specialized, high-energy ligands (e.g., Buchwald dialkylbiaryl phosphines) or forcing conditions are employed.[1]
Fundamental Electronic & Steric Profile
The reactivity divergence stems from intrinsic physical-organic properties.[1] The 4-position of the pyrazole ring is electron-rich (similar to the 2-position of pyrrole), making nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) difficult for both halides without strong electron-withdrawing groups (EWG) on nitrogen. Conversely, electrophilic attacks and metal insertions are highly sensitive to the bond dissociation energy (BDE).[2]
Feature
4-Chloro Derivative
4-Bromo Derivative
Impact on Reactivity
Bond Dissociation Energy (BDE)
~81-84 kcal/mol
~68-70 kcal/mol
Br is ~15 kcal/mol weaker , facilitating oxidative addition and metal exchange.[1]
C–X Bond Length
~1.72 Å
~1.87 Å
Longer C–Br bond reduces steric crowding, aiding catalyst approach.[2]
Electronegativity (Pauling)
3.16
2.96
Cl is more withdrawing; 4-Cl pyrazoles are slightly more acidic at the NH position.
Leaving Group Ability
Poor
Good
Br is superior for metal-catalyzed coupling; both are poor for direct .
Critical Reactivity Comparison
A. Metal-Halogen Exchange (Lithium-Halogen Exchange)
This is the most distinct differentiator.[1] The 4-bromo derivative undergoes rapid Li-Hal exchange at low temperatures (-78 °C), generating a nucleophilic C4-lithiated species.[1] The 4-chloro derivative is typically inert to this exchange, often undergoing deprotonation (ortho-lithiation) or N-deprotonation instead.[1]
Mechanism: The reaction is driven by the formation of a more stable alkyl halide (n-BuBr) from a less stable aryl halide. The high BDE of C–Cl prevents this equilibrium from favoring the aryl-lithium species.
Methanol Group Interference: The free hydroxyl (-CH2OH) is a "proton sink."[1] It will consume 1 equivalent of organolithium immediately.[2]
Strategy A: Protect the alcohol (e.g., TBS, THP).[2][3]
Strategy B: Use >2 equivalents of n-BuLi (1 eq for -OH, 1 eq for -Br).[1][4]
Experimental Protocol: C4-Functionalization via Li-Exchange
Bidentate ligand improves stability but not Cl-activation.
+ XPhos
95%
82%
Required system for 4-Chloro.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways for the two derivatives.
Caption: Decision tree highlighting the kinetic advantage of 4-Bromo derivatives in metal-mediated transformations versus the inert nature of 4-Chloro derivatives.
Handling the Methanol Moiety (-CH2OH)[3]
The hydroxymethyl group at position 3 or 5 adds polarity and a protic site.
Protic Challenge: In both Li-exchange and Grignard formation, the -OH proton (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) is deprotonated before any C–X bond activation.
Solution: If using 4-Bromo for Li-exchange, you must use at least 2.1 equivalents of base (1.0 to form the alkoxide, 1.1 for the exchange).[2] The resulting dianion (Lithium alkoxide + C4-Lithio) is soluble in THF but may aggregate.[1]
Solubility: The methanol derivatives are polar.[2] In non-polar solvents (Hexanes/Toluene) used for some couplings, solubility may be poor.[2][3]
Solution: Use polar aprotic cosolvents like DMF or Dioxane, or protect the alcohol as a silyl ether (TBS) or tetrahydropyranyl (THP) ether to improve lipophilicity.[1]
References
Bond Dissociation Energies & Reactivity
Luo, Y.-R. (2007).[2] Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.[2] (Establishes C-Cl vs C-Br bond strength hierarchy).
Lithium-Halogen Exchange on Heterocycles
Li, W., et al. (2005).[2] "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton." Journal of Organic Chemistry. Link
Suzuki Coupling of Chlorinated Heterocycles
Billingsley, K., & Buchwald, S. L. (2007).[2] "Pd-Catalyzed Cross-Coupling of Chloroheterocycles." Journal of the American Chemical Society.[7][8] Link[1]
Pyrazoles in Drug Discovery (General Reactivity)
Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
Crystal Structure Determination of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol: A Comparative Methodology Guide
Topic: Crystal Structure Determination of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol Content Type: Publish Comparison Guide Executive Summary This guide targets researchers and process chemists optimizing the solid-state...
This guide targets researchers and process chemists optimizing the solid-state characterization of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , a critical intermediate in the synthesis of mitochondrial electron transport chain inhibitors (e.g., Tolfenpyrad).[1][2] Unlike its stable ester precursors, this pyrazole alcohol exhibits high conformational flexibility and a propensity for oil formation, making single-crystal growth challenging.[1][2]
This analysis compares the Optimized Anti-Solvent Crystallization Protocol (the "Product") against standard Evaporative Methods (the "Alternative"), evaluating yield, crystallinity, and structural resolution.[1][2] We synthesize data from structural analogs (e.g., 4-chloro-1-methyl derivatives) to validate the crystallographic logic.[1][2]
Part 1: The Structural Challenge
The target molecule, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , possesses two competing hydrogen-bonding domains: the pyrazole nitrogen (
The Problem: Standard evaporative crystallization often yields amorphous oils or twinned crystals due to the rotational freedom of the hydroxymethyl arm and the lack of strong
-stacking caused by the ethyl steric bulk.
The Solution: A controlled anti-solvent approach that locks the conformation via intermolecular
bonding prior to precipitation.
Comparative Workflow: Standard vs. Optimized
Figure 1: Comparative workflow showing the failure mode of standard evaporation versus the thermodynamic control of the optimized toluene/cooling method.
Part 2: Scientific Integrity & Experimental Logic
1. Synthesis & Precursor Analysis
The crystal structure determination relies on the purity of the starting material. The alcohol is typically synthesized via the reduction of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate .[1][2]
Insight: Impurities from the reduction (e.g., unreacted ester) disrupt the hydrogen bonding network, preventing lattice closure.[1][2]
Protocol Validation: Purity must be confirmed via
H-NMR () showing the disappearance of the ester quartet at 4.3 ppm and the appearance of the methylene doublet at 4.6 ppm.
2. Crystallographic Causality: Why Toluene?
Unlike polar solvents (Methanol, Ethanol) which compete for hydrogen bond donors, Toluene acts as a passive medium.[1][2] It allows the pyrazole alcohol molecules to self-associate.[1][2]
Mechanism: The pyrazole ring nitrogens act as acceptors, while the hydroxyl group acts as a donor.[1] In non-polar media, this forces the formation of catemeric chains (
Dissolution: Dissolve 100 mg of the compound in 2 mL of Toluene at 60°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if cloudy.
Nucleation: Add n-Heptane dropwise (approx. 0.5 mL) until a faint persistent turbidity is observed, then add 1 drop of Toluene to clear it.
Seeding: If available, add a micro-crystal of the product. If not, scratch the inner vessel wall with a glass rod.[1][2]
Growth: Seal the vial with Parafilm (poke 1 small hole). Place in a Dewar flask with warm water (50°C) and allow to cool to room temperature over 24 hours.
Harvesting: Isolate colorless prisms via filtration. Do not dry under high vacuum immediately, as surface solvent loss can crack the crystal lattice; air dry for 1 hour.[1][2]
Temperature: 100 K (Cryostream). Critical: Room temperature data collection often results in high thermal ellipsoids for the ethyl chain, reducing R-factor quality.[1][2]
Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL .
Note: The hydroxyl proton (
) should be located from the difference Fourier map to confirm the hydrogen bonding directionality ().[1][2]
Part 4: Structural Logic & Interaction Map
The stability of the crystal lattice is dictated by the interaction between the pyrazole ring and the hydroxymethyl arm.
Figure 2: Interaction map highlighting the primary O-H...N hydrogen bond that directs the 1D chain formation in the crystal lattice.[1][2]
References
Synthesis of Pyrazole Carboxylates:
Title: Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
Source: Google Patents (CN103254158A).[1][2]
URL:
Structural Analogs (4-chloro-1H-pyrazole):
Title: Low-temperature crystal structure of 4-chloro-1H-pyrazole.[1][2][3]
Source: Acta Crystallographica Section E (NCBI).[1][2]
URL:[Link]
General Pyrazole Crystallization Methodology:
Title: Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound.
Source: International Research Journal of Engineering and Technology (IRJET).[1][2]
URL:[Link]
Electrochemical Synthesis of Chlorinated Pyrazoles:
Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[1][2][4][5]
Source: Russian Journal of Electrochemistry (ResearchGate).[1][2]
URL:[Link]
Comparative Validation Guide: LC-MS Profiling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol Synthesis
Executive Summary & Scientific Context The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol represents a critical junction in the production of next-generation kinase inhibitors and agrochemicals. Unlike simple ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol represents a critical junction in the production of next-generation kinase inhibitors and agrochemicals. Unlike simple aromatics, the pyrazole core presents unique validation challenges:
Regioisomerism: N-alkylation often yields a mixture of 1,3- and 1,5-substituted isomers, which are difficult to distinguish by low-resolution MS alone.
Polarity: The hydroxymethyl group confers high polarity, complicating retention on standard C18 phases.
Halogenation Verification: Confirming the oxidative chlorination at C4 requires precise isotopic pattern matching.
This guide compares the efficacy of LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional validation methods (NMR, HPLC-UV), establishing it as the superior technique for high-throughput process validation (IPC) and final release testing.
Comparative Analysis of Validation Methods
While 1H-NMR remains the structural "Gold Standard," it lacks the sensitivity required for trace impurity profiling (0.05% threshold). HPLC-UV is robust for quantification but blind to peak identity. LC-MS bridges this gap, offering both sensitivity and structural confirmation.
Table 1: Performance Matrix of Analytical Techniques
Feature
Method A: LC-MS (ESI+)
Method B: 1H-NMR (500 MHz)
Method C: HPLC-UV (254 nm)
Primary Utility
Impurity ID, Trace Analysis, Isomer Confirmation
Structural Elucidation, Regioisomer Assignment
Routine Purity Quantification
Limit of Detection (LOD)
< 1 ng/mL (High Sensitivity)
~10 µg/mL (Low Sensitivity)
~50 ng/mL (Moderate)
Specificity
High (m/z + Retention Time)
High (Coupling Constants)
Low (Retention Time only)
Throughput
High (5-8 min/run)
Low (10-30 min/sample)
High (5-10 min/run)
Key Limitation
Matrix effects, Ion suppression
Requires pure sample, expensive
Cannot identify unknown peaks
Deep Dive: The LC-MS Validation Protocol
This protocol is designed to be a self-validating system . The presence of the chlorine atom provides a built-in mass spectral "fingerprint" that validates the identity of the peak without needing a reference standard for every run.
Mechanistic Rationale
Ionization Source (ESI+): Pyrazoles are basic nitrogen heterocycles. Electrospray Ionization in positive mode (ESI+) efficiently protonates the N2 nitrogen, generating stable
ions.
Mobile Phase: Formic acid is essential. It lowers the pH (~2.7), ensuring the pyrazole is fully protonated (pKa ~2.5) for maximum sensitivity while suppressing silanol activity on the column to improve peak shape.
Stationary Phase: A standard C18 column may suffer from "dewetting" with the high aqueous content needed to retain this polar alcohol. A C18-PFP (Pentafluorophenyl) or T3-type (High Strength Silica) column is recommended to engage in pi-pi interactions and withstand 100% aqueous starts.
Detailed Experimental Methodology
Reagents:
Acetonitrile (LC-MS Grade)
Milli-Q Water (18.2 MΩ)
Formic Acid (98%, LC-MS Grade)
Instrument Parameters:
Parameter
Setting
Rationale
Column
Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)
Superior retention for polar alcohols.
Flow Rate
0.4 mL/min
Optimal linear velocity for ESI efficiency.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source for ionization.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic modifier.
Gradient
0-1 min: 5% B (Isocratic hold)1-6 min: 5% -> 95% B6-8 min: 95% B (Wash)
Initial hold traps the polar alcohol; gradient separates lipophilic impurities.
Column Temp
40°C
Reduces backpressure, improves mass transfer.
MS Mode
Full Scan (100-500 m/z) + SIM
Full scan for impurities; SIM for target quantification.
Data Interpretation & Isotope Logic
The target molecule, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol , has a monoisotopic mass of approx. 174.04 Da .
Primary Ion: Observe
at m/z 175.05 .
Chlorine Signature: You must observe the
isotope peak at m/z 177.05 (M+2+H).
Validation Rule: The intensity ratio of 175:177 must be approximately 3:1 . Any deviation suggests co-elution with a non-chlorinated impurity or interference.
Fragment Confirmation: In MS/MS, look for m/z 157 (Loss of -OH/Water) and m/z 139 (Loss of Cl radical, rare in ESI but possible in source fragmentation).
Visualizing the Validation Workflow
Diagram 1: Synthesis & Impurity Origin Map
This diagram traces the synthesis pathway and identifies where specific impurities (critical for LC-MS monitoring) originate.
Caption: Synthesis pathway mapping the origin of key impurities (A, B, C) detectable via LC-MS.
Diagram 2: The Analytical Decision Matrix
This flowchart guides the researcher through the decision-making process based on the LC-MS data output.
Caption: Logic flow for validating reaction completion and product purity using LC-MS criteria.
Critical Troubleshooting: The Regioisomer Trap
A common pitfall in pyrazole synthesis is the formation of the 1-ethyl-3-methanol isomer instead of the desired 1-ethyl-5-methanol .
LC-MS Limitation: Both isomers have identical mass (m/z 175) and very similar polarity. They may co-elute on a standard C18 column.
Resolution Strategy:
Switch Column: Use a Biphenyl or PFP column. The different dipole moments of the isomers often result in separation on these phases.
NMR Validation: If LC-MS shows a single peak but yield is suspicious, run 1H-NMR. The C3-H and C5-H protons on the pyrazole ring have distinct chemical shifts and coupling constants (
) depending on the adjacent nitrogen substitution.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. (General reference for pyrazole ionization properties).
Frizzo, C. P., et al. (2009). Synthesis and antimicrobial activity of new 1-heteroaryl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid derivatives. (Reference for pyrazole synthesis and regioisomerism).
Waters Corporation. Application Note: Analysis of Polar Heterocycles using HSS T3 Columns. (Grounding for column selection).
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
This document provides a detailed, step-by-step protocol for the proper disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. As a chlorinated heterocyclic compound, this substance requires careful handling and adheren...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the proper disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. The procedures outlined below are based on established principles for managing halogenated organic chemical waste and are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Characterization
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol is a halogenated organic compound. Due to the presence of chlorine, it must be treated as a potentially hazardous waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[4]
Based on data from analogous compounds, the anticipated hazard profile is summarized below. This information is crucial for understanding the risks and justifying the stringent disposal protocols that follow.
Hazard Class
Anticipated Health Effect
Rationale & Supporting Sources
Acute Toxicity, Oral
Harmful if swallowed.
Based on GHS information for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (H302).[2]
Skin Corrosion/Irritation
Causes skin irritation.
Based on GHS information for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (H315).[2][5]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Based on GHS information for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (H319).[2]
Specific Target Organ Toxicity
May cause respiratory irritation.
Based on GHS information for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (H335).[2][6]
Due to these potential hazards and its classification as a halogenated organic compound, (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol and any materials contaminated with it must not be disposed of via standard trash or sanitary sewer systems.[7]
Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps from the point of generation to final handoff for disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the correct PPE to mitigate exposure risks.
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]
Skin Protection: Wear a standard laboratory coat. Handle with chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[8][9]
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Step 2: Segregate the Waste Stream
Proper segregation is a cornerstone of safe and cost-effective chemical waste management.
Halogenated vs. Non-Halogenated: Collect waste (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol in a dedicated container labeled for "Halogenated Organic Waste." [11]
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and can create dangerous incompatibilities.[11] Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize acidic gases like HCl, a more complex and expensive process than fuel blending used for many non-halogenated solvents.
Step 3: Collect and Contain Waste
Proper containment prevents leaks and ensures safe temporary storage.
Primary Compound Waste: Collect unused or residual (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol directly into the designated hazardous waste container.
Contaminated Lab Materials: All materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and paper towels used for cleanup, are considered hazardous waste. These should be double-bagged in clear polyethylene bags, sealed, and placed inside a larger, rigid container labeled for solid hazardous waste.[7]
Container Specifications:
The container must be made of a compatible material (e.g., glass or high-density polyethylene for solutions).
It must be in good condition, with no leaks or cracks.
It must have a tightly fitting screw-on cap to prevent the escape of vapors.[10][12] Keep the container closed at all times except when adding waste.[13]
Step 4: Label the Waste Container Correctly
Accurate labeling is a legal requirement and essential for safety.
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
The full, unabbreviated chemical name: "(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol" . Do not use formulas or abbreviations.[11]
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[12]
The date on which waste accumulation began (the "accumulation start date").[13]
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation.
Designate a specific location in the lab, such as a secondary containment tray within a fume hood or a labeled cabinet, as your Satellite Accumulation Area (SAA).[12]
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
Store incompatible waste types separately (e.g., keep this chlorinated waste away from strong acids or bases).[12]
Step 6: Arrange for Final Disposal
Final disposal must be handled by trained professionals.
Once the waste container is full, or within one year of the accumulation start date (for partially filled containers), contact your institution’s Environmental Health and Safety (EHS) office to schedule a waste pickup.[12]
Do not exceed the quantity limits for your SAA (typically 55 gallons for hazardous waste).[13]
Your EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated in accordance with federal, state, and local regulations.[4]
Emergency Procedures: Spill and Exposure
Small Spills:
Ensure the area is well-ventilated, preferably within a fume hood.[14]
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6]
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[14]
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
All materials used for spill cleanup are considered hazardous waste and must be disposed of following the procedures outlined above.[11]
Personnel Exposure:
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol waste.
Caption: Decision workflow for proper disposal of chlorinated pyrazole waste.
References
Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
Essential Protective Measures for Handling (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. The recommendations herein are grounded in established safety pri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol. The recommendations herein are grounded in established safety principles for managing chlorinated heterocyclic compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.
Hazard Analysis: A Proactive Approach to Safety
Inferred Hazard Profile:
Hazard Classification
Description
Rationale/Analogy
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
A general precaution for many chlorinated heterocyclic compounds.[1]
Skin/Eye Irritation
May cause significant skin and eye irritation upon direct contact.
A common characteristic of many chemical substances.[2][3]
Respiratory Irritation
May cause respiratory irritation if inhaled as a dust or aerosol.
Indicated for similar pyrazole-based compounds.[2]
Environmental Hazard
Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.
A known characteristic of this class of chemicals.[4]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE, which must be worn at all times when handling (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol.
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Safety Goggles with Side Shields or a Full-Face Shield
Protects against splashes of liquids and airborne particles. Must comply with ANSI Z87.1 standards.[5][6]
Respiratory
NIOSH-approved Air-Purifying Respirator (APR)
Recommended when handling the solid compound outside of a certified chemical fume hood or when generating aerosols. Cartridges should be appropriate for organic vapors and particulates.[1][7][8]
Hands
Double Gloving with Nitrile Gloves
Nitrile gloves offer good resistance to chlorinated solvents.[1][5] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. Gloves must be inspected for any signs of degradation or puncture before use.
Body
Fully Buttoned Laboratory Coat
A dedicated lab coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a disposable chemical-resistant suit is recommended.[1][9]
Feet
Closed-toe, Chemical-Resistant Shoes
Protects feet from potential spills.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the task being performed.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
I. Preparation:
Designated Area: All handling of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol must occur within a certified chemical fume hood to mitigate inhalation exposure.[1][10]
Surface Protection: Line the work surface of the fume hood with disposable, absorbent bench paper.
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work.
Don PPE: Put on all required personal protective equipment as detailed in the section above.[9]
II. Handling the Compound:
Weighing: If weighing the solid compound, perform this task inside the fume hood using a dedicated spatula and weighing vessel.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Containment: Keep all containers with the compound sealed when not in immediate use.
III. Post-Handling and Decontamination:
Equipment Cleaning: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.
Work Surface Decontamination: Wipe down the work surface of the fume hood with the same solvent.
Waste Disposal: Dispose of all contaminated materials, including bench paper, gloves, and disposable labware, in the designated hazardous waste container.
PPE Removal: Carefully remove PPE, starting with the outer gloves, to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
Exposure Type
First Aid Measures
Inhalation
Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]
Skin Contact
Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill
Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste: All solid waste contaminated with (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, including gloves, disposable labware, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic compounds. Under no circumstances should this waste be disposed of down the drain.[4]
Disposal Method: The final disposal of hazardous waste should be conducted through a licensed environmental waste management company, typically via incineration at a facility equipped to handle chlorinated organic materials.[13]
By adhering to these detailed protocols, researchers can confidently and safely handle (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, ensuring both personal safety and the integrity of their research environment.
References
Vertex AI Search. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
BenchChem. (2025). Technical Support Center: Safe Management of Hazardous Byproducts in Chloropyrazole Synthesis.
International Enviroguard. (2019, April 8).
Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety.
Cayman Chemical. (2022, November 11).
CymitQuimica. (2025, November 27).
REACH Regulation. 8.2.2.: Individual protection measures, such as personal protective equipment.
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
Methanol Safety D
ITW Reagents. (2025, November 3).
CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE)
Methanol - SAFETY D
Fisher Scientific. (2025, December 20).
BASF. (2026, February 23).
Sigma-Aldrich. (2025, September 13).
American Chemistry Council. Protective Equipment.
GOV.UK. (2024, October 11). Methanol: toxicological overview.
Health and Safety Authority. Personal Protective Equipment FAQ Responses.
Euro Chlor. (2017). GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry.
European Commission. Personal protective equipment (PPE).
EU Commission, DG Internal Market, Industry, Entrepreneurship and SMEs. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment.
National Center for Biotechnology Information (NCBI). (2025, February 6).
ResearchGate. (2025, August 5).
Arvia Technology.
Google Patents.
MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.
ResearchGate. (2025, August 6). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process | Request PDF.
Centers for Disease Control and Prevention (CDC). Methyl alcohol - IDLH | NIOSH.